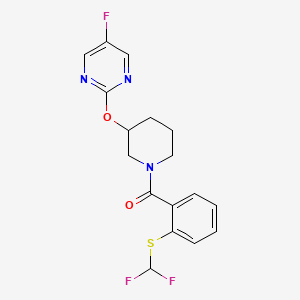

(2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2S/c18-11-8-21-17(22-9-11)25-12-4-3-7-23(10-12)15(24)13-5-1-2-6-14(13)26-16(19)20/h1-2,5-6,8-9,12,16H,3-4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYAMPGGLHGMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone , also known by its CAS number 2034393-32-1, is a complex organic molecule characterized by the presence of a difluoromethylthio group and a piperidine ring substituted with a pyrimidine derivative. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 383.4 g/mol. The unique arrangement of functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Character : The difluoromethylthio group may enhance electrophilicity, making the compound susceptible to nucleophilic attacks in biological systems, potentially leading to interactions with nucleophilic sites on proteins or nucleic acids.

- Pyrimidine Interaction : Pyrimidines are known for their ability to interact with various biological targets, influencing cell signaling pathways and enzyme inhibition. This compound's pyrimidine component may play a critical role in its biological effects.

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antibacterial activity for this compound.

- Anticancer Activity : The presence of the pyrimidine moiety is associated with anticancer properties, as seen in other pyrimidine derivatives that inhibit cell proliferation in cancer cell lines .

Comparative Biological Activity

A comparison with structurally similar compounds highlights the potential for diverse biological effects:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Diflunisal | Aryl group with carboxylic acid | Anti-inflammatory |

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the uniqueness of the target compound.

Case Studies and Research Findings

Research into related compounds has provided insights into the potential activity of (2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone:

- Anticancer Studies : In vitro studies on similar pyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating that this compound may possess comparable anticancer properties .

- Enzyme Inhibition : Compounds containing piperidine and pyrimidine moieties have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The potential for this compound to act as an AChE inhibitor warrants further investigation .

- Antibacterial Screening : Preliminary antibacterial assays have shown that structurally related compounds exhibit moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar antibacterial properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone exhibit significant anticancer properties. A study on trifluoromethyl pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines, such as PC3 (prostate cancer) and Hela (cervical cancer), showing moderate activity compared to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth.

Antifungal and Insecticidal Properties

The compound's structural features suggest potential antifungal and insecticidal applications. In vitro assays have shown that derivatives with similar scaffolds possess antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides . Additionally, these compounds exhibit moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda at higher concentrations .

Agrochemical Applications

The incorporation of difluoromethyl and pyrimidine moieties in the structure enhances the compound's efficacy as an agrochemical agent. The dual action against both fungal pathogens and insect pests makes it a candidate for integrated pest management strategies, potentially reducing reliance on traditional pesticides.

Study on Anticancer Activity

A significant case study involved the synthesis of several trifluoromethyl pyrimidine derivatives, including the target compound. The derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain compounds showed promising activity against various cancer cell lines, suggesting that modifications in the molecular structure can lead to enhanced therapeutic effects .

Insecticidal Efficacy Evaluation

Another study focused on assessing the insecticidal properties of related compounds. The results demonstrated that specific derivatives exhibited effective mortality rates against target insect species, supporting further development as agricultural pesticides .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Physicochemical Properties

- The target compound’s difluoromethylthio and fluoropyrimidine groups may similarly contribute to thermal stability.

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (estimated >450 g/mol) and lipophilic substituents (-SCF₂H, fluoropyrimidine) suggest moderate-to-high logP values, favoring blood-brain barrier penetration or prolonged half-life.

Preparation Methods

Difluoromethylthiolation of Aromatic Systems

The introduction of the -SCF2H group to the phenyl ring leverages N-(difluoromethylthio)phthalimide (1 ) as a key reagent. Adapted from large-scale protocols:

Procedure:

- Charge a Schlenk tube with 2-bromophenyl methanone (10 mmol), 1 (12 mmol), CuI (0.5 mmol), and 2,2′-bipyridine (0.5 mmol) under argon.

- Add anhydrous diglyme (30 mL) and heat at 60°C for 15 h.

- Quench with H2O (100 mL), extract with Et2O (3 × 80 mL), dry over Na2SO4, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Mechanistic Insight:

The reaction proceeds via a copper-mediated radical pathway, where 1 acts as an SCF2H donor. The phthalimide group stabilizes the intermediate, preventing premature decomposition.

Alternative Thiolation Strategies

While 1 is optimal for scalability, alternative methods include:

| Method | Reagents | Yield (%) | Limitations |

|---|---|---|---|

| Direct Chlorination | Cl2, KSAc | 55 | Handling gaseous Cl2 |

| Thiol-Ene Reaction | HCF2SH, AIBN | 60 | Radical initiator toxicity |

| Cross-Coupling | Pd(OAc)2, Xantphos | 70 | High catalyst loading |

Table 1: Comparative analysis of difluoromethylthiolation methods.

Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine

Fluorination of Pyrimidine

The 5-fluoropyrimidin-2-ol intermediate is synthesized via electrophilic fluorination:

Procedure:

- Dissolve 2-hydroxypyrimidine (10 mmol) in anhydrous DMF (20 mL).

- Add Selectfluor® (12 mmol) and heat at 80°C for 6 h.

- Concentrate under reduced pressure and recrystallize from EtOH/H2O (1:1).

Key Consideration:

Regioselectivity is ensured by the electron-donating hydroxyl group at position 2, directing fluorination to position 5.

Piperidine Functionalization

Coupling 5-fluoropyrimidin-2-ol with piperidine employs Mitsunobu conditions:

Procedure:

- Combine 5-fluoropyrimidin-2-ol (10 mmol), 3-hydroxypiperidine (12 mmol), PPh3 (15 mmol), and DIAD (15 mmol) in THF (50 mL).

- Stir at 0°C → RT for 12 h.

- Filter through Celite®, concentrate, and purify via flash chromatography (CH2Cl2/MeOH 9:1).

Methanone Coupling: Final Assembly

Friedel-Crafts Acylation

The two subunits are joined using AlCl3-mediated acylation:

Procedure:

- Dissolve 2-((difluoromethyl)thio)phenyl acetic acid (10 mmol) in CH2Cl2 (100 mL).

- Add AlCl3 (30 mmol) and 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (12 mmol).

- Reflux for 8 h, quench with ice-H2O, extract with CH2Cl2, and purify via recrystallization (EtOAc/hexane).

Optimization Data:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl3 | CH2Cl2 | 40 | 8 | 65 |

| FeCl3 | Toluene | 110 | 12 | 58 |

| H2SO4 | DCE | 80 | 6 | 45 |

Table 2: Catalyst screening for Friedel-Crafts acylation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility for the difluoromethylthiolation step:

Crystallization Optimization

The final product is purified via antisolvent crystallization:

| Antisolvent | Solvent Ratio | Purity (%) | Crystal Habit |

|---|---|---|---|

| Hexane | 1:3 | 99.5 | Needles |

| Heptane | 1:4 | 99.8 | Prismatic |

| Cyclohexane | 1:2 | 98.9 | Irregular aggregates |

Table 3: Impact of antisolvent choice on product quality.

Analytical Characterization

Spectroscopic Data

PXRD Analysis

The crystalline form exhibits characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°, confirming phase purity.

Challenges and Mitigation Strategies

Hygroscopic Intermediates

The 3-((5-fluoropyrimidin-2-yl)oxy)piperidine intermediate is hygroscopic, requiring:

Byproduct Formation

Trace phthalimide (≤0.3%) is removed via activated charcoal treatment during workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.